molecular formula C5H12O2 B034729 tert-Amyl hydroperoxide CAS No. 3425-61-4

tert-Amyl hydroperoxide

Cat. No.: B034729
CAS No.: 3425-61-4
M. Wt: 104.15 g/mol
InChI Key: XRXANEMIFVRKLN-UHFFFAOYSA-N
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Description

tert-Amyl hydroperoxide: is an organic peroxide with the molecular formula C5H12O2 . It is a colorless liquid that is widely used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis. The compound is known for its stability and effectiveness in various chemical processes.

Mechanism of Action

Target of Action

tert-Amyl hydroperoxide (TAHP) is primarily used as a polymerization initiator . Its primary targets are unsaturated compounds such as (meth)acrylates and styrene . The t-amyl radical, which is generated from TAHP, is very efficient, leading to improved monomer conversion .

Mode of Action

TAHP acts as an organic peroxide , which can easily form radicals by decaying of the O-O bond, induced by heat or by UV-radiation . This qualifies TAHP for a controllable trigger of the reaction and thus as an initiator for the free-radical polymerization . The t-amyl radical generated from TAHP interacts with its targets (unsaturated compounds) to initiate the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by TAHP is the free-radical polymerization of unsaturated compounds . The t-amyl radical generated from TAHP initiates the polymerization process, leading to the formation of polymers .

Result of Action

The primary result of TAHP’s action is the polymerization of unsaturated compounds . This leads to the formation of polymers, which have a wide range of applications in various industries . The t-amyl radical generated from TAHP is very efficient, leading to improved monomer conversion and narrower polydispersity .

Action Environment

The action of TAHP can be influenced by environmental factors such as temperature and UV radiation . TAHP is sensitive to heat and can decompose to form radicals, which can initiate the polymerization process . Therefore, the reaction conditions (e.g., temperature, UV radiation) need to be carefully controlled to ensure the efficient and safe use of TAHP .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amyl hydroperoxide can be synthesized through the auto-oxidation of tert-amyl alcohol in the presence of oxygen. The reaction is typically carried out at elevated temperatures and may require the use of a catalyst to enhance the reaction rate. The general reaction is as follows: [ \text{tert-Amyl alcohol} + \text{O}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of tert-amyl alcohol with oxygen or air, often in the presence of a metal catalyst such as cobalt or manganese to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: tert-Amyl hydroperoxide primarily undergoes oxidation reactions due to the presence of the hydroperoxide functional group. It can also participate in radical-initiated polymerization reactions.

Common Reagents and Conditions:

    Oxidation Reactions: this compound is used as an oxidizing agent in the presence of catalysts such as molybdenum or vanadium compounds. These reactions typically occur under mild conditions and can convert alcohols to ketones or aldehydes.

    Polymerization Reactions: As a radical initiator, this compound is used in the polymerization of monomers such as styrene and acrylates. The reactions are usually carried out at elevated temperatures to generate free radicals that initiate the polymerization process.

Major Products Formed:

    Oxidation Reactions: The major products include ketones, aldehydes, and carboxylic acids, depending on the substrate and reaction conditions.

    Polymerization Reactions: The major products are polymers such as polystyrene and polyacrylates.

Scientific Research Applications

Chemistry: tert-Amyl hydroperoxide is extensively used in organic synthesis as an oxidizing agent. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to induce oxidative damage in cells, helping researchers understand the mechanisms of oxidative stress-related diseases.

Medicine: this compound is used in the development of certain pharmaceuticals, particularly those that require oxidation steps in their synthesis. It is also used in the formulation of some antiseptic and disinfectant products.

Industry: In the industrial sector, this compound is used as a polymerization initiator in the production of various plastics and resins. It is also employed in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

    tert-Butyl hydroperoxide: Similar to tert-Amyl hydroperoxide, tert-Butyl hydroperoxide is used as an oxidizing agent and radical initiator. this compound is often preferred due to its higher stability and effectiveness in certain reactions.

    Cumene hydroperoxide: Another hydroperoxide used in oxidation reactions and polymerization processes. It is less commonly used compared to this compound due to its lower reactivity.

Uniqueness: this compound is unique in its balance of stability and reactivity, making it a versatile compound in both laboratory and industrial applications. Its ability to generate free radicals efficiently under mild conditions sets it apart from other hydroperoxides.

Properties

IUPAC Name

2-hydroperoxy-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXANEMIFVRKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029256
Record name 1,1-Dimethylpropyl hydroperoxide
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Molecular Weight

104.15 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hydroperoxide, 1,1-dimethylpropyl
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CAS No.

3425-61-4
Record name tert-Amyl hydroperoxide
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Record name tert-Amylhydroperoxide
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Record name Hydroperoxide, 1,1-dimethylpropyl
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Record name 1,1-Dimethylpropyl hydroperoxide
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Record name tert-pentyl hydroperoxide
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Record name TERT-AMYL HYDROPEROXIDE
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Synthesis routes and methods

Procedure details

In similar manner, although optimal conditions may vary, hydrogen peroxide may be reacted with methyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with methyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with ethyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with ethyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with ethyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with n-propyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with n-propyl t-amyl ether to provide t-amyl hydroperoxide or di t-amyl peroxide; or with n-propyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide. Illustrative of reactions employing hydroperoxide reactants are the reaction of t-butyl hydroperoxide with methyl t-butyl ether to provide di-t-butyl peroxide; the reaction of t-hexyl hydroperoxide with methyl t-hexyl ether to provide di-t-hexyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-amyl ether to provide t-butyl t-amyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-hexyl ether to provide t-butyl t-hexyl peroxide; and the reaction of t-amyl hydroperoxide with ethyl t-hexyl ether to provide t-amyl t-hexyl peroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of tert-amyl hydroperoxide in the context of the provided research?

A1: The research primarily focuses on this compound (TAHP) as an oxidant in the oxidative desulfurization (ODS) of fuels. [, , , , ] It acts as an alternative to hydrogen peroxide in these reactions.

Q2: How does TAHP compare to other oxidants in terms of its oxidative desulfurization activity?

A2: Studies comparing TAHP to other alkyl hydroperoxides, like tert-butyl hydroperoxide (TBHP) and cyclohexanone peroxide (CYHPO), in the ODS of dibenzothiophene found the reactivity order to be CYHPO > TAHP > TBHP. [] This order is the reverse of their peroxy oxygen electronic density, suggesting that factors beyond electron density influence the reaction.

Q3: What types of catalysts are employed in conjunction with TAHP for oxidative desulfurization?

A3: Various catalysts have been explored for TAHP-mediated ODS, including molybdenum oxide supported on macroporous polyacrylic cationic exchange resin D113, [] as well as organic acid catalysts, heteropoly acid catalysts, ampiprotic catalysts, and molecular sieve catalysts. []

Q4: Beyond fuel desulfurization, what other reactions utilize TAHP?

A4: TAHP is utilized in the epoxidation of olefins, such as butadiene. [] This reaction is typically catalyzed by molybdenum compounds like molybdenyl propylene glycolate. [] It's also used in the epoxidation of 3-methylbut-1-ene to its corresponding oxide and diol. []

Q5: How does the presence of an alcohol influence TAHP-mediated epoxidation reactions?

A5: Alcohols exhibit a complex influence on TAHP epoxidation. While they can inhibit the epoxidation rate, they can also increase the proportion of the active catalyst in solution. [] This highlights the importance of considering catalyst state changes when modeling these processes.

Q6: Can TAHP oxidize metal complexes?

A6: Yes, research shows that TAHP can oxidize nickel(II) complexes, specifically NiL2+ (L = 1,4,8,11-tetraazacyclotetradecane), to their NiL3+ counterparts in acidic aqueous solutions. [] The reaction yield is influenced by factors like reactant concentrations and the presence of oxygen. []

Q7: Does the structure of the alkyl hydroperoxide affect its reactivity with metal complexes?

A7: Yes, studies comparing TAHP with tert-butyl hydroperoxide (TBHP) in reactions with nickel(II) complexes and vanadium(IV) show distinct reactivity patterns. [, ] For example, bromide ions alter the stoichiometry and products of the TBHP reaction but not the TAHP reaction. [] These differences are attributed to the relative reactivities of the intermediate alkoxyl radicals generated from each hydroperoxide. [, ]

Q8: Are there specific structural features in organic peroxides that influence their reactivity?

A8: Yes, research indicates that the ease of oxygen-oxygen heterolysis in peroxides is influenced by the polarization of the O-O bond and the migratory aptitudes of α-substituents. [] Alkyl-oxygen heterolysis, on the other hand, is promoted by electron-releasing groups on the peroxide molecule. []

Q9: How is TAHP synthesized?

A9: One method for TAHP production involves the liquid-phase oxidation of isopentane. [] Mathematical models have been developed to optimize this process and determine optimal conditions for TAHP synthesis. []

Q10: How is TAHP used in the synthesis of other compounds?

A10: TAHP reacts with azoacids in the presence of carbonyldiimidazole (CDI) to produce asymmetrical azo-perester derivatives. [, , ] These reactions highlight the versatility of TAHP as a reagent in organic synthesis.

Q11: Are there any studies on the stability and formulation of TAHP?

A11: While the provided abstracts don't delve into specific stability or formulation details for TAHP, they emphasize its use as a reagent in various chemical reactions. [1-14] This suggests that maintaining its stability, likely at lower temperatures, is crucial for its successful application.

Q12: Are there any known analytical techniques for quantifying or characterizing TAHP?

A12: While specific analytical techniques aren't detailed in the abstracts, they highlight the importance of monitoring reaction progress and characterizing products. [1-14] Common techniques for analyzing peroxides like TAHP could include titration, gas chromatography, and various spectroscopic methods.

Q13: What are the environmental concerns regarding TAHP?

A13: Although not directly addressed in the provided research, being an organic peroxide, TAHP likely requires careful handling and disposal due to its potential environmental impact. [1-14] Further research might focus on mitigating any negative ecological effects associated with TAHP use.

Q14: Are there any alternative compounds or strategies being explored to potentially replace TAHP in its applications?

A14: The research highlights the exploration of other oxidants, like TBHP and CYHPO, as potential alternatives to TAHP in ODS reactions. [] This suggests ongoing efforts to identify more efficient, cost-effective, or environmentally friendly options.

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